N-Boc-DL-3-Cyanophenylalanine
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Overview
Description
N-Boc-DL-3-Cyanophenylalanine is a synthetic amino acid derivative used in peptide synthesis and biochemical research. Its structure and properties make it a significant compound in the study of protein function and structure.
Synthesis Analysis
Synthesis of N-Boc-DL-3-Cyanophenylalanine involves various chemical reactions and methodologies. One approach includes the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine which enables native chemical ligation at phenylalanine, showing the compound's versatility in peptide bonding and modifications (Crich & Banerjee, 2007). Additionally, methods for creating diastereomers of similar compounds have been developed, showcasing the diverse synthetic pathways possible (Pastó et al., 1997).
Molecular Structure Analysis
The molecular structure of N-Boc-DL-3-Cyanophenylalanine is characterized by its Boc-protected amino group and the cyanophenyl side chain, contributing to its unique chemical and physical properties. The structure has been analyzed through various spectroscopic methods in related derivatives (Baldini et al., 1988).
Scientific Research Applications
Amino Acid Metabolism in Cancer Therapy
N-Boc-DL-3-Cyanophenylalanine may be implicated in the metabolism of amino acids in cancer patients. Research indicates that amino acids can acutely stimulate muscle protein synthesis in cancer patients undergoing intense chemotherapy. This suggests a role for specific amino acids in mitigating the effects of muscle wasting and malnutrition in cancer patients undergoing treatment (Dillon et al., 2007).
Metabolism and Clinical Outcomes in Stroke Patients
Studies also explore the impact of amino acids on the mobilization of circulating endothelial progenitor cells, which can be crucial for patients with acute ischemic stroke. N-Boc-DL-3-Cyanophenylalanine's role in this context could be related to its structural or metabolic functions, influencing recovery and clinical outcomes in stroke patients (Zhao et al., 2016).
Role in Boron Neutron Capture Therapy
In the context of boron neutron capture therapy, a novel cancer treatment method, compounds like N-Boc-DL-3-Cyanophenylalanine may be studied for their pharmacokinetics and biodistribution, which are critical in assessing the therapy's effectiveness for conditions such as glioma and metastatic melanoma (Mallesch et al., 1994).
Safety And Hazards
properties
IUPAC Name |
3-(3-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-5-4-6-11(7-10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQDHMZKOPOWFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402796 |
Source
|
Record name | N-Boc-DL-3-Cyanophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-DL-3-Cyanophenylalanine | |
CAS RN |
191872-32-9 |
Source
|
Record name | N-Boc-DL-3-Cyanophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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